Prmt5/egfr-IN-1

Description

PRMT5/EGFR-IN-1 is a hypothetical or emerging compound targeting protein arginine methyltransferase 5 (PRMT5), a key enzyme involved in symmetric dimethylation of arginine residues on histones and non-histone substrates. PRMT5 overexpression is linked to tumorigenesis in cancers such as breast cancer, chronic lymphocytic leukemia (CLL), and non-small cell lung cancer (NSCLC) .

Properties

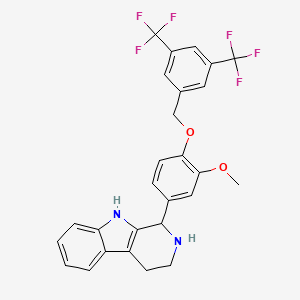

Molecular Formula |

C27H22F6N2O2 |

|---|---|

Molecular Weight |

520.5 g/mol |

IUPAC Name |

1-[4-[[3,5-bis(trifluoromethyl)phenyl]methoxy]-3-methoxyphenyl]-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole |

InChI |

InChI=1S/C27H22F6N2O2/c1-36-23-12-16(24-25-20(8-9-34-24)19-4-2-3-5-21(19)35-25)6-7-22(23)37-14-15-10-17(26(28,29)30)13-18(11-15)27(31,32)33/h2-7,10-13,24,34-35H,8-9,14H2,1H3 |

InChI Key |

MOOWKXDYPKYTBJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C3=C(CCN2)C4=CC=CC=C4N3)OCC5=CC(=CC(=C5)C(F)(F)F)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

The synthesis of Prmt5/egfr-IN-1 involves multiple steps, including the preparation of intermediate compounds and the final coupling reactionCommon reaction conditions include the use of organic solvents, catalysts, and specific temperature and pressure settings . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Prmt5/egfr-IN-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can convert the compound into reduced forms with different chemical properties.

Substitution: The compound can undergo substitution reactions where specific functional groups are replaced with other groups. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Prmt5/egfr-IN-1 has several scientific research applications, including:

Cancer Research: The compound is used to study the role of PRMT5 and EGFR in cancer cell proliferation, survival, and metastasis.

Gene Expression Studies: By inhibiting PRMT5, researchers can investigate the effects of arginine methylation on gene expression and RNA processing.

Signal Transduction Research: The compound helps in understanding the signaling pathways regulated by EGFR and PRMT5, providing insights into their roles in various cellular processes.

Drug Development: This compound serves as a lead compound for developing new therapeutic agents targeting PRMT5 and EGFR.

Mechanism of Action

Prmt5/egfr-IN-1 exerts its effects by inhibiting the enzymatic activity of PRMT5 and blocking the signaling pathways mediated by EGFR. PRMT5 inhibition leads to reduced arginine methylation of target proteins, affecting gene expression and RNA processing . EGFR inhibition disrupts the downstream signaling pathways involved in cell growth and survival, leading to reduced cancer cell proliferation and increased apoptosis . The compound targets specific molecular pathways, including the NFκB pathway, which is involved in the regulation of inflammation and immune responses .

Comparison with Similar Compounds

Comparison with Similar PRMT5 Inhibitors

Below is a detailed comparison of PRMT5/EGFR-IN-1 with other PRMT5 inhibitors, focusing on mechanisms, potency, selectivity, and clinical relevance.

Table 1: Key PRMT5 Inhibitors and Their Properties

Mechanistic Differences

- SAM-Competitive vs. Non-Competitive: SAM-competitive inhibitors (e.g., LLY-283, JNJ-64619178) directly block S-adenosylmethionine (SAM) binding, limiting methyltransferase activity . These compounds are less effective in MTAP-negative cancers due to elevated methylthioadenosine (MTA), which outcompetes SAM .

- MTA-Cooperative Inhibitors: MRTX1719 exploits the PRMT5/MTA complex in MTAP-deleted cells, achieving synthetic lethality without affecting normal tissues .

Efficacy in Disease Models

- Breast Cancer : Tadalafil-derivative A reduced tumor growth and enhanced doxorubicin sensitivity in vitro and in vivo .

- CLL : PRT382 (SAM-competitive) showed superior anti-tumor activity compared to EPZ015666 in CLL models, improving survival in mouse models .

- NSCLC : Compound 3039-0164 blocked PRMT5-dependent pathways (PI3K/AKT/mTOR) and reduced tumor proliferation .

Challenges and Clinical Implications

Selectivity and Toxicity

- PRMT5 inhibitors like EPZ015666 and LLY-283 exhibit off-target effects due to PRMT5's role in normal cellular processes (e.g., splicing, stem cell maintenance), leading to dose-limiting toxicity in clinical trials .

- MRTX1719 and other MTAP-selective inhibitors may mitigate toxicity by targeting cancer-specific vulnerabilities .

MTAP Status as a Biomarker

- MTAP deletion (present in ~15% of cancers) creates a dependency on PRMT5 due to MTA accumulation. Inhibitors like MRTX1719 and JNJ-64619178 show enhanced efficacy in this context .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.